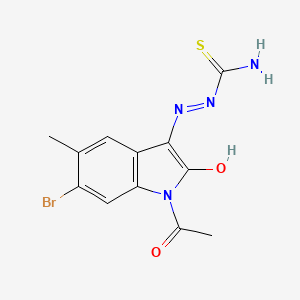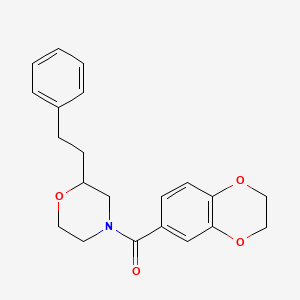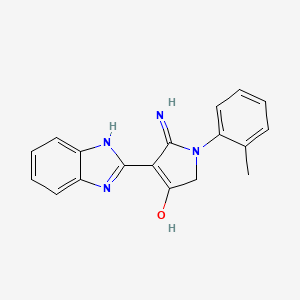![molecular formula C21H25FN2O3S B6051303 N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6051303.png)
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is an NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes such as learning and memory, and its overactivity has been implicated in various neurological disorders. By blocking the NMDA receptor, N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can reduce the excitotoxicity and cell death associated with NMDA receptor overactivity.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve neurological function in animal models of stroke and traumatic brain injury. N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several advantages as a research tool. It is a highly specific NMDA receptor antagonist and can be used to study the role of the NMDA receptor in various physiological processes. However, N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide also has limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to achieve sustained levels of N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide in animal models.
Direcciones Futuras
There are several future directions for research on N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. Another area of research is the investigation of the potential therapeutic applications of N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide in human clinical trials. N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has shown promising results in animal models of stroke, traumatic brain injury, and rheumatoid arthritis, and further research is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis method of N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves the reaction of N-cyclohexyl-N-(4-methylphenyl)glycinamide with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide in high purity.
Aplicaciones Científicas De Investigación
N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated as a potential treatment for various neurological disorders such as stroke, traumatic brain injury, and neuropathic pain. N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has also been found to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-7-11-19(12-8-16)24(15-21(25)23-18-5-3-2-4-6-18)28(26,27)20-13-9-17(22)10-14-20/h7-14,18H,2-6,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKJEEAILIJDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051226.png)



![2-[4-(2-adamantyl)-1-benzyl-2-piperazinyl]ethanol](/img/structure/B6051252.png)
![7-(2,6-dimethoxybenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6051260.png)

![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6051265.png)
![5-benzylidene-3-[3-oxo-3-(1-piperidinyl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6051276.png)
![ethyl 4-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B6051282.png)
![5-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6051295.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051299.png)
![2-[4-(4-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051310.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6051314.png)